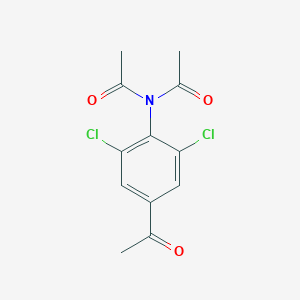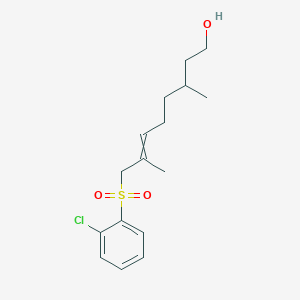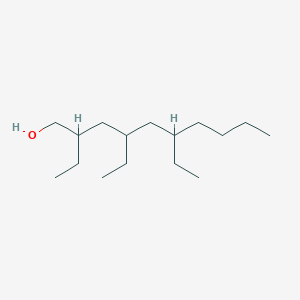![molecular formula C13H22O B14381702 2-Methyl-2,3,4,5,6,7,8,9,10,11-decahydrocycloocta[b]oxepine CAS No. 89567-31-7](/img/structure/B14381702.png)
2-Methyl-2,3,4,5,6,7,8,9,10,11-decahydrocycloocta[b]oxepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2,3,4,5,6,7,8,9,10,11-decahydrocycloocta[b]oxepine is a complex organic compound with a unique structure that includes a cyclooctane ring fused with an oxepine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,3,4,5,6,7,8,9,10,11-decahydrocycloocta[b]oxepine typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing catalysts to enhance reaction rates and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-2,3,4,5,6,7,8,9,10,11-decahydrocycloocta[b]oxepine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
2-Methyl-2,3,4,5,6,7,8,9,10,11-decahydrocycloocta[b]oxepine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-Methyl-2,3,4,5,6,7,8,9,10,11-decahydrocycloocta[b]oxepine exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. The exact mechanism can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclooctane: A simpler hydrocarbon with a similar ring structure but lacking the oxepine ring.
Oxepine: A compound with a similar oxygen-containing ring but without the fused cyclooctane structure.
Decahydroquinoline: Another fused ring system with different functional groups and properties.
Uniqueness
2-Methyl-2,3,4,5,6,7,8,9,10,11-decahydrocycloocta[b]oxepine is unique due to its specific ring fusion and functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
89567-31-7 |
|---|---|
Formule moléculaire |
C13H22O |
Poids moléculaire |
194.31 g/mol |
Nom IUPAC |
10-methyl-9-oxabicyclo[6.5.0]tridec-1(8)-ene |
InChI |
InChI=1S/C13H22O/c1-11-7-6-9-12-8-4-2-3-5-10-13(12)14-11/h11H,2-10H2,1H3 |
Clé InChI |
ZSBGKZSXNHGXBN-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC2=C(O1)CCCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


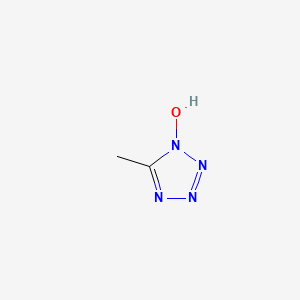
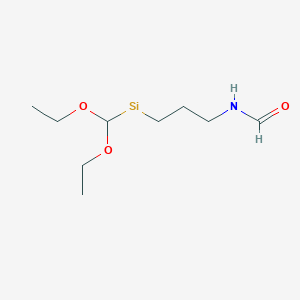
![6-Methyl-7,8,9,10-tetrahydrotetrazolo[5,1-a]phthalazine](/img/structure/B14381632.png)
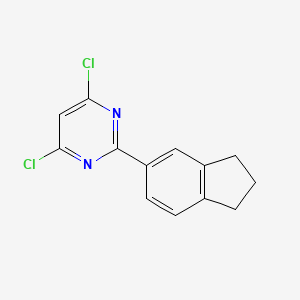
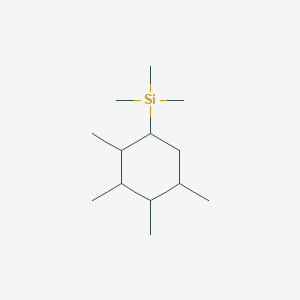
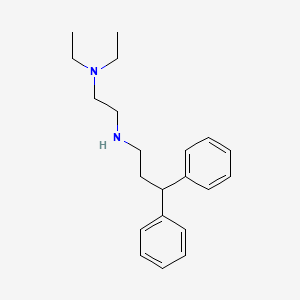
![2,2-Dibromo-1-[2'-(bromoacetyl)[1,1'-biphenyl]-2-yl]ethan-1-one](/img/structure/B14381649.png)
![4-{[Dimethyl(phenyl)silyl]oxy}-N,N-diethylbut-2-yn-1-amine](/img/structure/B14381652.png)

![[Bromo(chloro)methylidene]iron(1+)](/img/structure/B14381663.png)
